1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

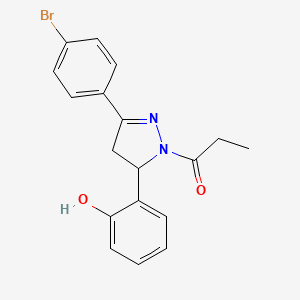

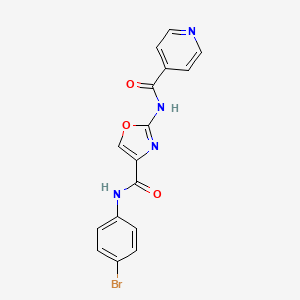

“1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C18H26N2O4 . It has an average mass of 334.410 Da and a monoisotopic mass of 334.189270 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. This ring is substituted at the 4-position with a benzyl group, a tert-butoxycarbonyl protected amino group, and a carboxylic acid group .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Synthesis

This compound serves as a pivotal intermediate in the synthesis of oxindoles through palladium-catalyzed C-H functionalization, showcasing its role in creating molecules with potential biological activities. The process involves a sophisticated mechanism that highlights its utility in constructing complex molecular architectures used in medicinal chemistry, especially for designing enzyme inhibitors and other bioactive compounds (Magano, Kiser, Shine, & Chen, 2014).

Synthesis of Amino Acid Analogs

It has been utilized in the preparation of orthogonally protected amino acid analogs, such as the synthesis of a lysine analog, demonstrating its applicability in peptide chemistry. This process involves the transformation of 1-tert-butoxycarbonylpiperidine-4-carboxylic acid into a protected lysine analog, highlighting its role in generating building blocks for peptide synthesis and design (Hammarström, Fu, Vail, Hammer, & McLaughlin, 2005).

Enzyme Inhibition Studies

This compound has been involved in the discovery of novel enzyme inhibitors, as part of derivatives synthesized for targeting specific metabolic pathways. For instance, modifications on the piperidine ring, including the introduction of the tert-butoxycarbonyl group, have led to the identification of potent inhibitors against acetyl-CoA carboxylase, demonstrating its significance in drug discovery and development for metabolic diseases (Chonan et al., 2011).

Radiolabeling Techniques

Additionally, this chemical has been used in radiolabeling studies, particularly in the development of mixed ligand fac-tricarbonyl complexes for potential diagnostic and therapeutic applications. Its role in attaching bioactive molecules containing monodentate or bidentate donor sites further underscores its importance in the field of nuclear medicine and imaging (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Asymmetric Synthesis

The compound has also been pivotal in the asymmetric synthesis of key intermediates for pharmaceuticals, illustrating its versatility in producing enantiomerically pure substances. This is crucial for the synthesis of compounds like CP-690550, a potent protein kinase inhibitor, where the asymmetric approach offers a high yield and mild conditions, suggesting potential industrial applications (Hao, Liu, Zhang, & Chen, 2011).

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of amino acid tryptamides, which can act as silent information regulator human type 2 (sirt2) inhibitors .

Pharmacokinetics

Its solubility in common organic solvents such as methanol and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, its stability could be affected by exposure to light, heat, or certain chemical reactions.

Eigenschaften

IUPAC Name |

1-benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-18(2,3)25-17(24)20-14-19(16(22)23)9-11-21(12-10-19)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPCEEBHHWDXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

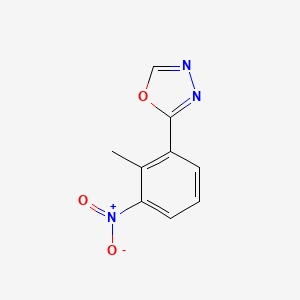

![5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2808837.png)

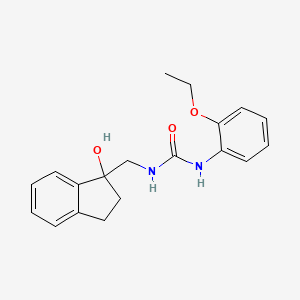

![1-Bromo-3-[(2-methoxyethyl)thio]-benzene](/img/structure/B2808839.png)

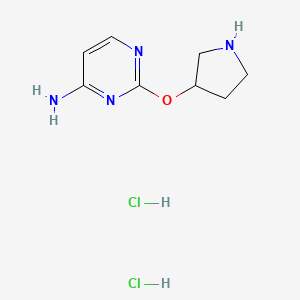

![(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2808844.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2808845.png)